6-(4-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Approaches
Researchers have developed innovative synthesis routes for pyridazin-3-one derivatives, including 6-(4-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one. These methods involve reactions in acetic anhydride, condensation with active methylene compounds, and subsequent reactions to explore the viability and generality of these compounds for further chemical synthesis (Ibrahim & Behbehani, 2014).
Chemical Reactions and Derivatives
Various studies have shown that pyridazinone derivatives can undergo sequential nucleophilic substitution reactions, offering pathways to synthesize polysubstituted pyridazinones. These reactions provide significant insights into the regioselectivity of nucleophilic substitution affected by nucleophiles and substituents, paving the way for creating diverse polyfunctional systems (Pattison et al., 2009).
Applications in Drug Discovery and Material Science
Potential Pharmacological Applications
Pyridazinone derivatives, including the compound , have been investigated for their pharmacological potential. For instance, derivatives have been synthesized and tested as potential platelet aggregation inhibitors, showcasing the therapeutic potential of these compounds in managing conditions related to blood coagulation (Estevez et al., 1998).
Antimicrobial Activity
The antimicrobial activities of pyridazinone derivatives have been explored, with specific derivatives synthesized from pyridazino compounds showing promising results against a variety of microorganisms. This suggests potential applications in developing new antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006).
properties
IUPAC Name |
3-(4-aminopiperidine-1-carbonyl)-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c11-7-3-5-14(6-4-7)10(16)8-1-2-9(15)13-12-8/h1-2,7H,3-6,11H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOHHVRFIVDZGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.